Ldh-IN-1 -

Ldh-IN-1

Catalog Number: EVT-10932739
CAS Number:
Molecular Formula: C30H26N4O4S2
Molecular Weight: 570.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lactate dehydrogenase inhibitor 1, commonly referred to as Ldh-IN-1, is a compound that has garnered attention in the field of biochemistry and pharmacology due to its role in inhibiting lactate dehydrogenase enzymes. These enzymes are crucial for the conversion of pyruvate to lactate in anaerobic conditions, a process that is often upregulated in various cancers and metabolic disorders. The inhibition of lactate dehydrogenase can lead to reduced lactate production, potentially impacting tumor growth and metabolism.

Source and Classification

Ldh-IN-1 is classified as a small molecule inhibitor, specifically targeting lactate dehydrogenase enzymes. It is synthesized through various methods that enhance its efficacy and specificity towards different isoforms of the lactate dehydrogenase enzyme. The compound is derived from organic synthesis pathways, which aim to modify existing chemical structures to enhance their biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ldh-IN-1 typically involves several organic synthesis techniques, including:

  • Urea Hydrolysis: This method exploits the thermal decomposition of urea to produce layered double hydroxides (LDHs), which can then be modified to form Ldh-IN-1. The urea method is known for yielding highly crystalline products with controlled morphology .
  • Co-precipitation: This technique involves the simultaneous precipitation of multiple components from a solution, allowing for the formation of complex structures that can be further processed into Ldh-IN-1 .
  • Hydrothermal Synthesis: In this method, compounds are synthesized under high temperature and pressure conditions in an aqueous solution, which can enhance the crystallinity and purity of the final product .

The specific conditions such as temperature, pressure, and reactant concentrations are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Structure and Data

Ldh-IN-1 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with lactate dehydrogenase enzymes. The structural analysis typically involves:

  • X-ray Diffraction (XRD): This technique helps determine the crystalline structure of Ldh-IN-1, revealing information about its unit cell dimensions and symmetry .
  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR is utilized to identify functional groups within Ldh-IN-1 by measuring molecular vibrations .

The molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Ldh-IN-1 undergoes several chemical reactions that are pivotal for its function as an inhibitor:

  • Enzyme Inhibition: The primary reaction involves the binding of Ldh-IN-1 to the active site of lactate dehydrogenase, preventing substrate access and inhibiting the conversion of pyruvate to lactate. This reaction can be quantified through kinetic studies measuring changes in enzyme activity in the presence of varying concentrations of Ldh-IN-1 .
  • Stability Studies: Investigations into the stability of Ldh-IN-1 under physiological conditions are crucial for understanding its potential therapeutic applications. These studies often involve monitoring degradation products over time using chromatographic techniques.
Mechanism of Action

Process and Data

The mechanism by which Ldh-IN-1 exerts its inhibitory effects on lactate dehydrogenase involves several steps:

  1. Binding Affinity: Ldh-IN-1 binds competitively or non-competitively to the active site or allosteric sites on lactate dehydrogenase.
  2. Conformational Change: Upon binding, the enzyme undergoes a conformational change that reduces its catalytic efficiency.
  3. Reduced Lactate Production: This inhibition leads to decreased conversion rates of pyruvate to lactate, thereby lowering lactate levels in tissues.

Quantitative data from enzyme kinetics studies can provide insights into the inhibition constants (Ki) associated with Ldh-IN-1, indicating its potency as an inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ldh-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile in various solvents is critical for its bioavailability.
  • Stability: Thermal stability assessments help determine how well Ldh-IN-1 maintains its structure under different conditions.
  • Spectroscopic Properties: UV-visible spectroscopy may be employed to study absorbance characteristics relevant to its interactions with biological molecules.

Data regarding melting point, boiling point, and other thermodynamic properties are also essential for practical applications.

Applications

Scientific Uses

Ldh-IN-1 has several promising applications in scientific research and medicine:

  • Cancer Research: By inhibiting lactate production, Ldh-IN-1 may slow down tumor growth and improve outcomes when used in combination with other therapies targeting metabolic pathways.
  • Metabolic Disorders: It could also play a role in managing conditions characterized by altered metabolism, such as diabetes or ischemia.

Research continues to explore its potential as a therapeutic agent across various fields due to its ability to modulate metabolic processes effectively.

Introduction to Lactate Dehydrogenase (LDH) as a Therapeutic Target

Role of LDH Isoenzymes in Cellular Metabolism and Oncogenesis

Lactate dehydrogenase (LDH) is a tetrameric oxidoreductase enzyme critical for anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with concomitant oxidation/reduction of nicotinamide adenine dinucleotide (NADH/NAD⁺). This reaction maintains cytosolic redox balance by regenerating NAD⁺, essential for sustaining glycolytic flux under hypoxic conditions [6] [10]. In humans, LDH isoforms arise from combinations of two major subunits: LDHA ("M" subunit, encoded by LDHA gene) and LDHB ("H" subunit, encoded by LDHB gene). These assemble into five distinct isoenzymes (LDH-1 to LDH-5), each exhibiting tissue-specific expression and kinetic properties [4] [10]:

  • LDH-1 (4H): Predominant in heart and erythrocytes; high affinity for lactate, favoring pyruvate production.
  • LDH-5 (4M): Enriched in skeletal muscle and liver; high affinity for pyruvate, favoring lactate production [6] [10].

Table 1: LDH Isoenzymes and Their Biological Distribution

IsoenzymeSubunit CompositionPrimary TissuesCatalytic Preference
LDH-1H₄Heart, RBCsLactate → Pyruvate
LDH-2H₃M₁Spleen, Lymph nodesIntermediate
LDH-3H₂M₂Lungs, PancreasIntermediate
LDH-4H₁M₃Kidneys, PlacentaIntermediate
LDH-5M₄Liver, Skeletal MusclePyruvate → Lactate

In oncogenesis, LDH-5 (LDHA-dominated) is frequently overexpressed in aggressive carcinomas (e.g., breast, pancreatic, glioblastoma). This isoform drives lactate accumulation, acidifying the tumor microenvironment (TME), which promotes angiogenesis, immune evasion, and metastasis [4] [7]. Elevated serum LDH-5 activity correlates with poor prognosis, nodal invasion, and chemoresistance in breast cancer models, validating its role as a biomarker and therapeutic target [4].

LDH in the Warburg Effect: Implications for Cancer Cell Survival and Proliferation

The Warburg effect describes the metabolic reprogramming in cancer cells that favors glycolysis over oxidative phosphorylation (OXPHOS) for ATP production, even under normoxic conditions. LDHA is a pivotal executor of this phenomenon by facilitating continuous pyruvate-to-lactate conversion [3] [7] [10]. Key implications include:

  • Metabolic Flexibility: LDHA enables rapid ATP generation (100× faster than OXPHOS), supporting biosynthetic demands of proliferating cells [7].
  • TME Acidification: Lactate export via monocarboxylate transporters (MCTs) lowers extracellular pH (~6.0–6.5), suppressing cytotoxic T-cell function and promoting tumor invasion [3] [10].
  • Mitochondrial Shuttling: Cancer cells exploit mitochondrial LDH (mL-LDH) to utilize lactate as an oxidative substrate, bypassing pharmacological targeting of cytosolic pathways [6].

Table 2: Metabolic Pathways in Cancer vs. Normal Cells

Metabolic ParameterNormal CellsCancer Cells (Warburg Effect)
Primary Energy PathwayOXPHOSGlycolysis/LDHA-driven fermentation
ATP Yield per Glucose36 ATP2 ATP
Lactate ProductionLow (only under hypoxia)High (constitutive)
NAD⁺ RegenerationMitochondrial ETCLDHA-mediated pyruvate reduction

LDHA’s role extends beyond metabolism: it stabilizes hypoxia-inducible factor 1α (HIF-1α) and upregulates vascular endothelial growth factor (VEGF), amplifying angiogenesis and nutrient delivery to tumors [7] [10].

Rationale for Targeting LDHA/LDHB in Metabolic Dysregulation and Tumor Microenvironments

Dual inhibition of LDHA and LDHB is crucial because:

  • Compensatory Mechanisms: Cancer cells overexpressing LDHA may upregulate LDHB to maintain lactate production upon LDHA suppression [5] [10].
  • Isoenzyme-Specific Roles: While LDHA drives glycolysis, LDHB facilitates lactate uptake in oxidative cancer cells, supporting metabolic symbiosis in heterogeneous tumors [7] [10].
  • Broad-Spectrum Activity: Pan-LDH inhibitors disrupt both lactate production (via LDHA) and lactate utilization (via LDHB), exacerbating metabolic stress in cancer cells [5].

Ldh-IN-1, a pyrazole-based small-molecule inhibitor, exemplifies this strategy. It exhibits low-nanomolar inhibition against both isoforms:

  • IC₅₀ = 32 nM (LDHA)
  • IC₅₀ = 27 nM (LDHB) [2] [5] [8].

In preclinical models, Ldh-IN-1 suppresses lactate production (IC₅₀ = 0.517–0.854 μM in MiaPaCa-2 and A673 cells) and inhibits cell proliferation (IC₅₀ = 1.21–2.23 μM) by disrupting glycolytic flux and ATP synthesis [2] [8]. Unlike natural LDH inhibitors (e.g., polyphenols like quercetin), which suffer from poor bioavailability, synthetic inhibitors like Ldh-IN-1 offer precise isoform targeting and tunable pharmacokinetics [3] [9].

Table 3: Key LDH Inhibitors and Their Biochemical Profiles

InhibitorChemical ClassIC₅₀ (LDHA/LDHB)Mechanistic Action
Ldh-IN-1Pyrazole derivative32 nM / 27 nMCompetitive binding at active site
QuercetinPolyphenol~10–50 μMNon-competitive inhibition
FX-11Benzoxazole derivative~50 μM (LDHA-selective)NADH-competitive binding
GossypolNatural aldehyde~200–500 nMBinds to NAD⁺ pocket

The structural basis for Ldh-IN-1’s potency lies in its interaction with catalytic residues (His193, Arg106, Arg169) and the NAD⁺-binding domain, sterically blocking substrate access [5] [10]. Its ability to target both LDHA and LDHB positions it as a versatile tool for disrupting tumor metabolic adaptability.

Properties

Product Name

Ldh-IN-1

IUPAC Name

2-[5-(cyclopropylmethyl)-3-(3-phenylphenyl)-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

Molecular Formula

C30H26N4O4S2

Molecular Weight

570.7 g/mol

InChI

InChI=1S/C30H26N4O4S2/c31-40(37,38)24-13-11-19(12-14-24)15-25-27(16-20-9-10-20)34(30-32-26(18-39-30)29(35)36)33-28(25)23-8-4-7-22(17-23)21-5-2-1-3-6-21/h1-8,11-14,17-18,20H,9-10,15-16H2,(H,35,36)(H2,31,37,38)

InChI Key

ALJORCZKMBZYCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC=CC(=C4)C5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.